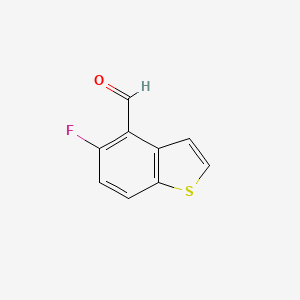
5-Fluoro-1-benzothiophene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-benzothiophene-4-carbaldehyde: is a chemical compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzothiophene-4-carbaldehyde typically involves the introduction of a fluorine atom into the benzothiophene ring followed by the formation of the aldehyde group. One common method involves the fluorination of benzothiophene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The resulting fluorinated intermediate is then subjected to formylation reactions using reagents like Vilsmeier-Haack reagent or formylating agents such as DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and formylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Fluoro-1-benzothiophene-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOMe, KOtBu, DMF
Condensation: Aniline, hydrazine, acetic acid
Major Products Formed:
Oxidation: 5-Fluoro-1-benzothiophene-4-carboxylic acid
Reduction: 5-Fluoro-1-benzothiophene-4-methanol
Substitution: Various substituted benzothiophene derivatives
Condensation: Imines, hydrazones
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-1-benzothiophene-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .
Medicine: The compound’s potential medicinal applications include its use in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways through fluorine substitution makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties contribute to the development of high-performance materials with specific functionalities .
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-benzothiophene-4-carbaldehyde involves its interaction with molecular targets through its fluorine and aldehyde groups. The fluorine atom can enhance binding affinity to biological targets by forming strong hydrogen bonds and dipole interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzymatic activity and signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with active site residues.
Receptors: It can bind to receptors and modulate their activity through non-covalent interactions.
Signaling Pathways: The compound can influence signaling pathways by altering the activity of key proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-benzothiophene-4-carbaldehyde
- 5-Fluoro-3-benzothiophene-4-carbaldehyde
- 5-Fluoro-1-benzofuran-4-carbaldehyde
Comparison: 5-Fluoro-1-benzothiophene-4-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups on the benzothiophene ring. This positioning influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H5FOS |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
5-fluoro-1-benzothiophene-4-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H |
Clé InChI |
BVPOCDHZTMNPTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CS2)C(=C1F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


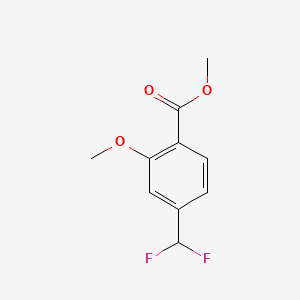
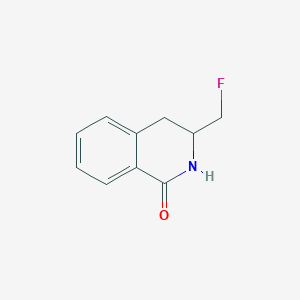
![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)
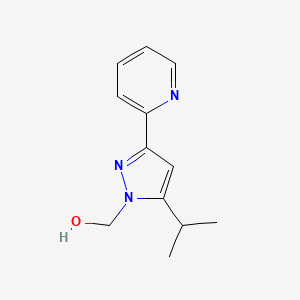
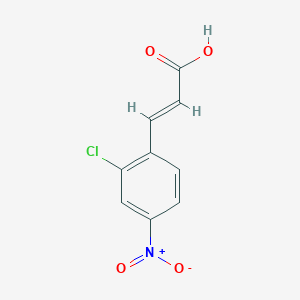
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
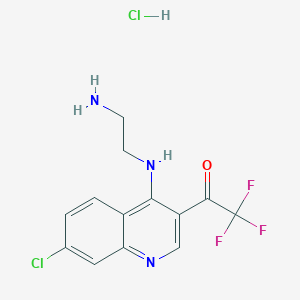
![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)

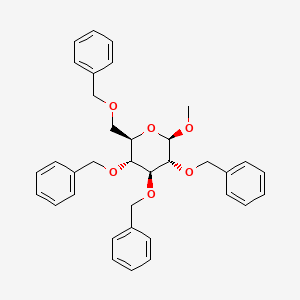
![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)
